molecular formula C16H18FN3O3 B2766945 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide CAS No. 1105203-33-5

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide

Cat. No. B2766945
CAS RN: 1105203-33-5
M. Wt: 319.336
InChI Key: KDTKUCYRNUDGPK-UHFFFAOYSA-N
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Description

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
The exact mass of the compound 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of medicinal chemistry often explores the synthesis and evaluation of derivatives of pyrimidine, as they have shown potential in various therapeutic areas. For example, compounds derived from pyrido[2,3-d]pyrimidine have been designed and synthesized for their potential anticonvulsant and antidepressant activities. These compounds, after pharmacological evaluation, have shown significant effects in models of epilepsy and depression, suggesting the versatility of pyrimidine derivatives in drug design (Zhang et al., 2016). Similarly, the structural modification and exploration of tetrahydropyrimidin derivatives could lead to new insights into their chemical behavior and potential as therapeutic agents.

Potential Biological Activities

The development of new compounds often involves assessing their biological activities through various pharmacological models. For instance, the synthesis and evaluation of novel compounds for antitumor activities are critical areas of research. Compounds with a pyrimidine backbone have been explored for their potential to inhibit key biological pathways involved in cancer progression. One study described the synthesis of a derivative with significant activity against certain cancer models, highlighting the potential of such compounds in oncology (Grivsky et al., 1980).

Structural Analysis and Applications

The crystal structure and herbicidal activity of pyrimidine derivatives have been studied, indicating the compound's potential in agricultural sciences. For example, research on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated its effectiveness in herbicidal activity, emphasizing the importance of structural analysis in understanding the functionality of such compounds (Liu et al., 2008).

properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10-13(15(22)20(2)16(23)19-10)7-8-14(21)18-9-11-3-5-12(17)6-4-11/h3-6H,7-9H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTKUCYRNUDGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide

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